molecular formula C10H10BrClN2O B7939957 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-amine

1-(5-Bromo-2-chlorobenzoyl)azetidin-3-amine

Cat. No.: B7939957
M. Wt: 289.55 g/mol
InChI Key: JGDZILOLZWMROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-chlorobenzoyl)azetidin-3-amine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines

Chemical Reactions Analysis

1-(5-Bromo-2-chlorobenzoyl)azetidin-3-amine undergoes several types of chemical reactions due to the presence of reactive functional groups:

Common reagents used in these reactions include strong nucleophiles for substitution and specific catalysts for ring-opening reactions. The major products formed depend on the reaction conditions and the reagents used .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-amine involves its interaction with molecular targets through its reactive functional groups. The azetidine ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions with biological molecules . The exact pathways depend on the specific application and the molecular targets involved.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(5-bromo-2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O/c11-6-1-2-9(12)8(3-6)10(15)14-4-7(13)5-14/h1-3,7H,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDZILOLZWMROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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